Structural Simplification Relative to the Clinical-Stage ET(A) Antagonist YM-598
The target compound represents a structurally minimized ethenesulfonamide scaffold relative to the clinical candidate YM-598. YM-598 (CAS 342005-82-7) bears a sterically demanding 6-methoxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl group at the sulfonamide nitrogen, yielding a molecular formula of C₃₂H₂₈KN₅O₆S·K and MW >600 Da [1]. In contrast, the target compound (C₁₆H₁₉N₃O₂S₂, MW 349.47) replaces this complex biaryl-ether-pyrimidine system with a conformationally constrained 1-(thiazol-2-yl)pyrrolidin-2-yl-methylamine motif. This scaffold hop eliminates two aromatic rings, three heteroatom substituents, and the potassium salt form, resulting in significantly reduced molecular complexity and potentially altered physicochemical properties relevant to CNS penetration, solubility, and synthetic tractability [2].
| Evidence Dimension | Molecular complexity and heterocyclic topology at the sulfonamide N-substituent |
|---|---|
| Target Compound Data | C₁₆H₁₉N₃O₂S₂; MW 349.47 g/mol; 1-(thiazol-2-yl)pyrrolidin-2-yl-methylamine substituent; neutral free base form |
| Comparator Or Baseline | YM-598 (nebentan potassium): C₃₂H₂₈KN₅O₆S; MW >600 g/mol; 6-methoxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl substituent; monopotassium salt |
| Quantified Difference | Mass reduction of ~270+ Da; elimination of 2 aromatic rings, 3 heteroatom substituents, and salt form; distinct heterocyclic topology (thiazolyl-pyrrolidine vs. bipyrimidine-biaryl-ether) |
| Conditions | Inferred from published structural characterization; direct experimental comparison data unavailable |
Why This Matters
Reduced molecular weight and elimination of the bipyrimidine-biaryl-ether system may confer differentiated CNS multiparameter optimization (MPO) scores, synthetic accessibility, and cost-of-goods relative to YM-598, influencing procurement decisions for central nervous system or peripheral target programs where brain penetration is sought or avoided.
- [1] Yuyama, H., Sanagi, M., Koakutsu, A., Mori, M., Fujimori, A., Harada, H., Sudoh, K., & Miyata, K. (2003). Pharmacological characterization of YM598, an orally active and highly potent selective endothelin ET(A) receptor antagonist. European Journal of Pharmacology, 478(1), 61–71. https://doi.org/10.1016/j.ejphar.2003.08.031 View Source
- [2] Harada, H., Kazami, J. I., Watanuki, S., Tsuzuki, R., Sudoh, K., Fujimori, A., Tanaka, A., Tsukamoto, S., & Yanagisawa, I. (2001). Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists. Chemical and Pharmaceutical Bulletin, 49(12), 1593–1603. https://doi.org/10.1248/cpb.49.1593 View Source
